2-(biphenyl-4-yl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(3-CHLORO-4-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines biphenyl and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(3-CHLORO-4-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the formation of the biphenyl and isoindole intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(3-CHLORO-4-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(3-CHLORO-4-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE
- 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(3-CHLORO-4-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE
Uniqueness
This compound is unique due to its specific combination of biphenyl and isoindole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H20ClNO5 |
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Molecular Weight |
509.9 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C30H20ClNO5/c1-18-7-13-23(16-26(18)31)32-28(34)24-14-12-22(15-25(24)29(32)35)30(36)37-17-27(33)21-10-8-20(9-11-21)19-5-3-2-4-6-19/h2-16H,17H2,1H3 |
InChI Key |
WJMKBXQQOUOJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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